
Angiotensin II human, FAM-labeled
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiotensin II human, FAM-labeled, is a fluorescently labeled peptide derived from angiotensin II. This compound is used extensively in research due to its ability to bind to specific receptors and its fluorescent properties, which allow for easy tracking and visualization in various biological assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human, FAM-labeled, involves the conjugation of the angiotensin II peptide with a fluorescent dye, carboxyfluorescein (FAM). The peptide sequence for angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The FAM dye is attached to the N-terminal of the peptide through a series of coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. After the peptide synthesis, the FAM dye is conjugated, and the final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Análisis De Reacciones Químicas
Types of Reactions: Angiotensin II human, FAM-labeled, primarily undergoes substitution reactions during its synthesis. The peptide bond formation between the amino acids and the conjugation of the FAM dye are key substitution reactions.
Common Reagents and Conditions:
Coupling Reagents: DIC, HOBt
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to slightly elevated temperatures (25-40°C)
Major Products: The major product of these reactions is the FAM-labeled angiotensin II peptide, which is then purified to remove any unreacted starting materials and by-products .
Aplicaciones Científicas De Investigación
Angiotensin II human, FAM-labeled, has a wide range of applications in scientific research:
Cardiovascular Research: Used to study the effects of angiotensin II on blood pressure regulation and cardiovascular function.
Cell Signaling: Helps in understanding the signaling pathways involving angiotensin II receptors, particularly in the renin-angiotensin system (RAS).
Apoptosis and Fibrosis: Investigates the role of angiotensin II in cell proliferation, fibrosis, and apoptosis.
Fluorescent Imaging: Utilized in various imaging techniques to track the binding and movement of angiotensin II in biological systems.
Mecanismo De Acción
Angiotensin II exerts its effects by binding to specific receptors, primarily the angiotensin II receptor type 1 (AT1). This binding activates G-protein-coupled receptor pathways, leading to the phosphorylation of myosin and subsequent smooth muscle contraction, resulting in vasoconstriction. Additionally, angiotensin II influences cell proliferation, fibrosis, and apoptosis through various signaling cascades .
Comparación Con Compuestos Similares
Angiotensin I: Precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).
Angiotensin III: Another active peptide in the RAS, with similar but less potent effects compared to angiotensin II.
Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions.
Uniqueness: Angiotensin II human, FAM-labeled, is unique due to its fluorescent labeling, which allows for real-time tracking and visualization in research applications. This property makes it particularly valuable in studies requiring precise localization and quantification of angiotensin II interactions .
Propiedades
Fórmula molecular |
C71H81N13O18 |
|---|---|
Peso molecular |
1404.5 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H81N13O18/c1-5-37(4)59(66(96)80-52(30-41-34-74-35-76-41)67(97)84-26-10-14-54(84)64(94)81-53(68(98)99)28-38-11-7-6-8-12-38)83-63(93)50(27-39-15-18-42(85)19-16-39)79-65(95)58(36(2)3)82-61(91)49(13-9-25-75-70(72)73)77-62(92)51(33-57(88)89)78-60(90)40-17-22-46-45(29-40)69(100)102-71(46)47-23-20-43(86)31-55(47)101-56-32-44(87)21-24-48(56)71/h6-8,11-12,15-24,29,31-32,34-37,49-54,58-59,85-87H,5,9-10,13-14,25-28,30,33H2,1-4H3,(H,74,76)(H,77,92)(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,91)(H,83,93)(H,88,89)(H,98,99)(H4,72,73,75)/t37-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 |
Clave InChI |
DPCSECZBQFFZOH-WIDNDGSMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


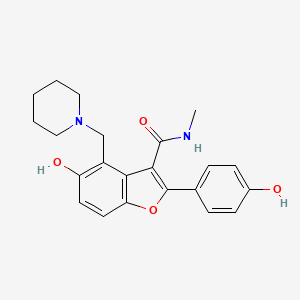
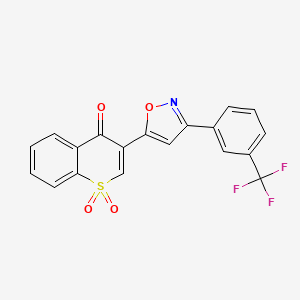
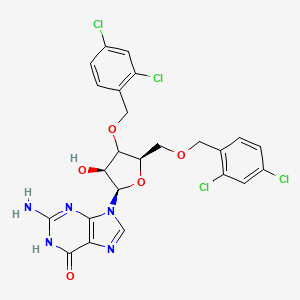
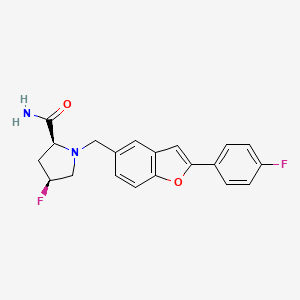
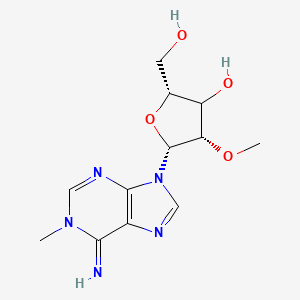
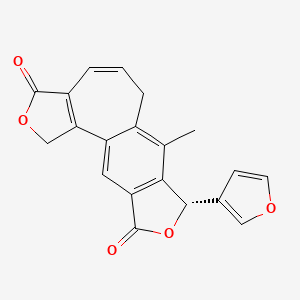
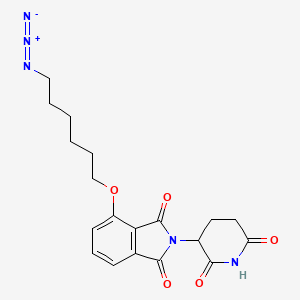
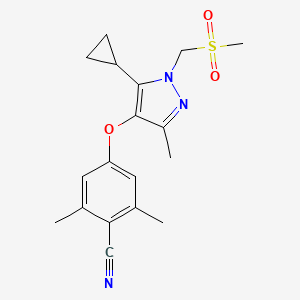

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
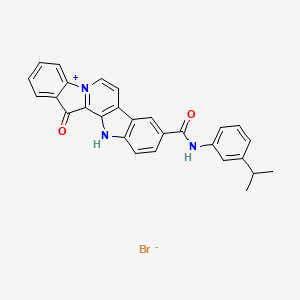
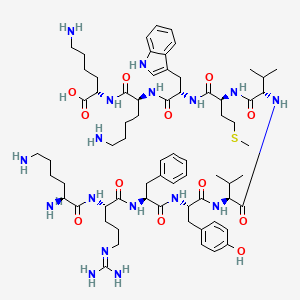
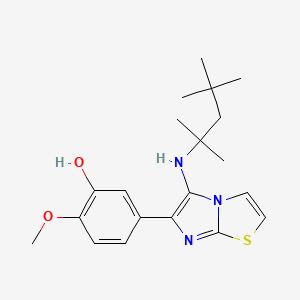
![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)
